molecular formula C11H17N3O2 B2942560 Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate CAS No. 2153472-95-6

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate

Cat. No.: B2942560
CAS No.: 2153472-95-6
M. Wt: 223.276
InChI Key: CQUDDBPRBAEADJ-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a tert-butylamino substituent at the 6-position and an ethyl ester group at the 4-position. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . The tert-butylamino group introduces steric bulk and lipophilicity, which may influence solubility, stability, and biological activity compared to other derivatives .

Properties

IUPAC Name

ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-5-16-10(15)8-6-9(13-7-12-8)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDDBPRBAEADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloropyrimidine-4-carboxylate with tert-butylamine under suitable conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids. For example, introducing a 4-methylphenyl group at position 6 via Suzuki-Miyaura coupling achieves moderate yields under optimized conditions:

  • Catalyst : Pd(PPh₃)₄ (10 mol%)

  • Base : K₂CO₃ (3 eq.)

  • Solvent : THF/H₂O

  • Temperature : 100°C

  • Yield : 67% .

SubstrateBoronic AcidProduct Yield (%)Conditions
6-Bromo derivative4-Methylphenyl67Pd(PPh₃)₄, THF/H₂O, 100°C
6-Chloro derivativePhenyl34Similar conditions

Nucleophilic Aromatic Substitution

The tert-butylamino group at position 6 participates in nucleophilic substitutions. For instance, reactions with α-haloketones or thioureas yield thiazolo[3,2-a]pyrimidine derivatives:

  • Reagents : Thiourea, α-haloketone, dialkyl acetylenedicarboxylate

  • Solvent : Ethanol/THF (1:1)

  • Temperature : Reflux (12 h)

  • Yield : 70–91% .

Example Reaction Pathway :

  • Condensation of thiourea (15 ) and α-haloketone (16 ) forms a thiazole intermediate.

  • Reaction with dialkyl acetylenedicarboxylate (2 ) yields thiazolo-pyrimidine (13 ) .

Three-Component Reactions

The compound acts as a substrate in one-pot syntheses of complex heterocycles. A representative three-component reaction involves:

  • Components : Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one

  • Solvent : Dichloromethane

  • Yield : 76–85% .

Mechanism :

  • Zwitterion formation from isocyanide and acetylenedicarboxylate.

  • Nucleophilic attack by the thiazinone derivative yields fused pyrimido-thiazine-dicarboxylates .

IsocyanideAcetylenedicarboxylateThiazinone DerivativeProduct Yield (%)
Cyclohexyl isocyanideDMAD9a85
tert-Butyl isocyanideDEtAD9b80

Ester Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

  • Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid.

  • Transesterification : Methanol or other alcohols replace the ethyl group under catalytic conditions.

Conditions for Hydrolysis :

  • Acid : HCl (6N), reflux, 6 h

  • Base : NaOH (2M), room temperature, 12 h

Copper-Catalyzed Cyclization

Copper(I) catalysts enable the formation of polyheterocycles. For example:

  • Reagents : Propargyl aldehyde, tert-butyl isocyanide

  • Catalyst : CuI (10 mol%)

  • Solvent : DMSO

  • Temperature : 100°C

  • Yield : 44–58% .

SubstrateIsocyanideProductYield (%)
Propargyl aldehydetert-Butyl isocyanideImidazo[1,2-b]pyrazole derivative44

Key Structural Influences on Reactivity

  • tert-Butylamino Group : Enhances lipophilicity and stabilizes intermediates via steric hindrance .

  • Pyrimidine Ring : Facilitates electrophilic substitution at positions 2 and 4 due to electron-deficient nature .

  • Ethyl Ester : Serves as a leaving group in nucleophilic acyl substitutions.

Scientific Research Applications

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H17N3O2C_{11}H_{17}N_3O_2 and a molecular weight of approximately 223.27 g/mol. It consists of a pyrimidine ring with a tert-butylamino group at the 6-position and an ethyl ester at the 4-position. Due to its unique structure, particularly the tert-butylamino group, it has potential biological activity and applications in medicinal chemistry.

Scientific Research Applications

This compound is used in various applications, including drug development, organic synthesis, and biomedical studies. Interaction studies often investigate its binding affinities and mechanisms of action with biological targets to determine its efficacy in potential therapeutic applications.

Drug Development

  • The compound is used in synthesizing other molecules with potential biological activity.
  • Thiazole-pyrimidine derivatives, related to pyrimidine-4-carboxylates, exhibit antioxidant and antitumor activities . They have also demonstrated activity against Mycobacterium tuberculosis, and some derivatives have been used to study psychiatric disorders .

Organic Synthesis

  • This compound can be synthesized through multi-step organic synthesis techniques, which may vary based on specific laboratory conditions and available reagents.
  • It is a reactant in the synthesis of novel dihydropyrimido-thiazine-6,7-dicarboxylates .
  • It can be used as a building block in creating complex molecules, such as isoquinolone-4-carboxylic acid, a bioactive scaffold with medicinal relevance .

Biomedical Studies

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The tert-butylamino group in this compound is expected to significantly increase lipophilicity compared to analogs with amino (e.g., ) or methyl groups (e.g., ). This could enhance membrane permeability but reduce aqueous solubility .

Synthetic Considerations: The tert-butylamino group may require specialized protection-deprotection strategies, as seen in the synthesis of tert-butyl carbamates (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate in ). This contrasts with simpler substituents like methyl or amino, which are often introduced via direct alkylation or amination .

Biological and Pharmacological Implications: The bulky tert-butylamino group could impede interactions with flat binding pockets (e.g., enzyme active sites) but improve selectivity for targets requiring steric complementarity . In contrast, amino-substituted derivatives (e.g., ) may engage in hydrogen bonding, enhancing affinity for polar targets like kinases or nucleic acids .

Research Findings and Data Gaps

  • Stability and Reactivity: While Ethyl pyrimidine-4-carboxylate derivatives with trifluoromethyl or amino groups have well-documented stability profiles , data on tert-butylamino-substituted analogs are sparse. The tert-butyl group’s stability under acidic/basic conditions warrants further study.
  • ADMET Properties: The lipophilicity of this compound may predict favorable tissue penetration but could also pose challenges for renal clearance compared to more polar analogs .

Biological Activity

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound has the following structural formula:

Chemical Structure (Placeholder for actual structure)

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings related to its pharmacological properties.

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound.

  • Study Findings :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
    • The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
Microbial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

2. Anticancer Activity

Research has also indicated that this compound may possess anticancer properties.

  • Case Study :
    • A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation.
    • The IC50 value for MCF-7 cells was found to be approximately 25 µM, suggesting a promising avenue for cancer treatment.
Cell LineIC50 (µM)
MCF-725
HeLa30

3. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects.

  • Research Findings :
    • In animal models of inflammation, the compound significantly reduced edema and inflammatory markers.
    • Administration at doses of 10 mg/kg showed a reduction in paw swelling by approximately 40% compared to control groups.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Induction of Apoptosis : In cancer cells, this compound appears to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins.
  • Modulation of Inflammatory Mediators : The anti-inflammatory effects may result from the downregulation of cytokines and other inflammatory mediators.

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